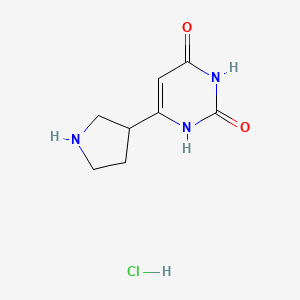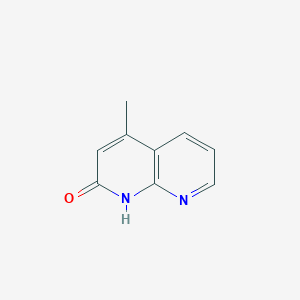![molecular formula C13H19N3O4 B2649011 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid CAS No. 1251003-66-3](/img/structure/B2649011.png)
8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of imidazodiazepine with a carboxylic acid group attached. Imidazodiazepines are a class of drugs known for their sedative and anxiolytic effects .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazodiazepine core, followed by the introduction of the carboxylic acid group and the 2-methylpropan-2-yl group .Molecular Structure Analysis
The molecule contains an imidazodiazepine core, which is a fused ring structure containing two nitrogen atoms. It also has a carboxylic acid group (CO2H) and a 2-methylpropan-2-yl group attached .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound could undergo reactions typical for this group, such as esterification or amide formation. The imidazodiazepine core might also participate in various reactions, depending on the exact substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of functional groups .Aplicaciones Científicas De Investigación
Organic Synthesis and Drug Development
Research on imidazo[1,2-a][1,4]diazepine derivatives, including compounds with similar structures to the one mentioned, focuses on developing new synthetic methodologies. These methodologies aim at creating complex heterocyclic compounds that could serve as key intermediates in the synthesis of potential therapeutic agents. For instance, studies have demonstrated novel synthetic routes for creating imidazo[4,5-e][1,4]diazepine derivatives, which are structurally related and highlight the versatility of these compounds in drug development processes (Kalayanov, Ivanov, & Grishchuk, 1993).
Antitumor Activity
Imidazotetrazine derivatives, closely related to the specified compound, have been explored for their antitumor properties. These studies focus on understanding the mechanism of action of these compounds and optimizing their antitumor efficacy. For example, the synthesis and evaluation of temozolomide, an imidazotetrazine derivative, highlight the potential of these compounds in cancer therapy (Wang, Stevens, Thomson, & Shutts, 1995).
Angiotensin II Receptor Antagonism
Research on benzimidazole derivatives bearing acidic heterocycles, similar to the core structure of the specified compound, demonstrates their application in medicinal chemistry, particularly as angiotensin II receptor antagonists. These studies contribute to the development of new therapeutic agents for hypertension and cardiovascular diseases (Kohara et al., 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-7-9(11(17)18)6-15-5-4-14-10(15)8-16/h4-5,9H,6-8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRRXBCRISPKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CN=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide](/img/structure/B2648931.png)


![5-nitro-N-[4-(phenylamino)phenyl]pyrimidine-4,6-diamine](/img/structure/B2648937.png)
![8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648938.png)


![N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide](/img/structure/B2648943.png)



![1-Benzyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2648948.png)
![(Z)-N'-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide](/img/structure/B2648949.png)
